Carbonic Anhydrase II Inhibition Affinity Relative to Acetazolamide
5-Amino-N-butylpyridine-3-sulfonamide demonstrates moderate inhibitory activity against human carbonic anhydrase II (hCA II), a widely studied cytosolic isoform. In a stopped-flow CO₂ hydration assay using recombinant human hCA II, the compound exhibited an inhibition constant (Ki) of 501 nM [1]. This is compared to the prototypical sulfonamide inhibitor acetazolamide, which typically displays a Ki in the low nanomolar range (e.g., ~12 nM) against hCA II under similar assay conditions [2]. The moderate affinity suggests that the N-butyl substitution pattern does not fully optimize binding to hCA II, potentially leaving room for improved selectivity toward other isoforms.
| Evidence Dimension | hCA II inhibition constant (Ki) |
|---|---|
| Target Compound Data | 501 nM |
| Comparator Or Baseline | Acetazolamide: ~12 nM |
| Quantified Difference | ~42-fold higher Ki (lower affinity) for 5-amino-N-butylpyridine-3-sulfonamide |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human carbonic anhydrase II; 15 min incubation |
Why This Matters
This data provides a benchmark for researchers requiring a sulfonamide with reduced hCA II activity, potentially mitigating off-target effects in projects targeting tumor-associated isoforms (hCA IX/XII) or other CA isozymes.
- [1] BindingDB. (2026). BDBM50226748 (CHEMBL4080055): 5-Amino-N-butylpyridine-3-sulfonamide Ki for human carbonic anhydrase II. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. View Source
